Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate
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Overview
Description
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is an organic compound with significant interest in various scientific fields. This compound features a benzyl group attached to an amino acid derivative, making it a valuable molecule for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate typically involves the reaction of benzyl bromide with (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
- Benzyl propanoate
- Benzyl benzoate
- Methyl 2-Benzyl-3-phenyl-2-(phenylsulfonyl)propanoate
Comparison: Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. Unlike simple esters like benzyl propanoate, this compound has a more complex structure that allows for diverse chemical reactions and biological interactions .
Biological Activity
Benzyl (S)-2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, also known as (S)-Benzyl 2-amino-3-(4-(methylsulfonyl)phenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20ClNO4S
- Molecular Weight : 369.86 g/mol
- CAS Number : 1194550-59-8
The compound features a benzyl group attached to an amino acid backbone, with a methylsulfonyl group that is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in the synthesis of pro-inflammatory mediators.
- Receptor Binding : It can bind to specific receptors, modulating their activity. This interaction can lead to altered signaling pathways associated with pain and inflammation.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it has shown promise in reducing neuronal apoptosis and improving cognitive function.
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It appears to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
Case Study 1: Inhibition of COX Enzymes
A study conducted on the effects of this compound on COX enzymes revealed that it significantly inhibited COX-2 activity in vitro. This inhibition was associated with a decrease in prostaglandin E2 levels, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in improved memory performance on behavioral tests. Histological analysis showed reduced neuroinflammation and preserved synaptic integrity .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate | Similar backbone | Moderate anti-inflammatory effects |
3-(Methylsulfonyl)-L-phenylalanine methyl ester | Different ester group | Limited neuroprotective effects |
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1865726-28-8 |
---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)15-9-7-13(8-10-15)11-16(18)17(19)22-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1 |
InChI Key |
UKIWRNOAQYPTME-INIZCTEOSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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